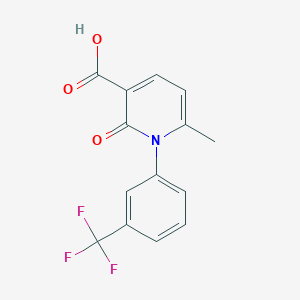

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The IUPAC name reflects the priority order of functional groups, with the carboxylic acid taking precedence over the ketone functionality. The numbering system begins with the nitrogen atom in the pyridine ring, proceeding sequentially to identify all substituent positions.

The compound bears the Chemical Abstracts Service registry number 694479-56-6, providing a unique identifier for database searches and chemical inventory management. Alternative systematic names documented in chemical databases include "6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid" and various permutations that maintain chemical accuracy while accommodating different naming conventions. The molecular formula C14H10F3NO3 indicates the presence of fourteen carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 297.23 grams per mole.

The systematic approach to naming this compound requires careful consideration of the dihydropyridine versus pyridine nomenclature, as both forms appear in the literature depending on the tautomeric state being described. The dihydropyridine designation more accurately reflects the saturated character of the ring system when the compound exists in its predominant tautomeric form, while the pyridine nomenclature may be used when emphasizing the aromatic character of the heterocyclic core.

Crystallographic Analysis and Solid-State Configuration

Crystallographic investigations of 6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid reveal important insights into its solid-state molecular configuration and intermolecular interactions. The three-dimensional structure can be analyzed using X-ray crystallography techniques, which provide precise atomic coordinates and bond lengths essential for understanding the compound's conformational preferences. The planar character of the molecule facilitates π-π stacking interactions in the crystalline state, a common feature observed in aromatic heterocyclic compounds.

The trifluoromethyl group attached to the phenyl ring adopts a specific orientation that minimizes steric hindrance while maximizing favorable intermolecular contacts. Computational analysis using methods such as the Bird index calculation, based on measured atomic distances, provides quantitative assessment of the aromaticity within the pyridine ring system. This analysis is particularly relevant for understanding how substitution patterns affect the electronic distribution and overall molecular stability.

The molecular conformation in the solid state is stabilized by intramolecular hydrogen bonding between the carboxylic acid group and adjacent functional groups. The carboxylate oxygen atoms participate in both intra- and intermolecular hydrogen bonding networks, influencing the overall packing arrangement and crystal stability. Hirshfeld surface analysis provides detailed visualization of intermolecular contact regions and quantifies the relative contributions of different interaction types to the overall crystal packing energy.

Table 1 presents key crystallographic parameters for related compounds in this chemical family, demonstrating the systematic trends in molecular dimensions and packing arrangements:

Tautomeric Behavior and Resonance Stabilization Phenomena

The tautomeric behavior of 6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid represents a fascinating example of keto-enol equilibrium in heterocyclic systems. Research on related hydroxypyridine-carboxylic acid derivatives demonstrates that the position of exchangeable protons significantly influences the aromatic character of the pyridine ring. The compound can exist in multiple tautomeric forms, with the predominant species determined by factors including pH, solvent polarity, and temperature.

The electron-withdrawing trifluoromethyl substituent on the phenyl ring exerts a profound influence on the tautomeric equilibrium through both inductive and resonance effects. This substitution pattern affects the electron density distribution within the pyridine ring, ultimately influencing the stability of different tautomeric forms. The carboxylic acid functionality introduces additional complexity through its ability to participate in intramolecular hydrogen bonding with the ketone oxygen, creating a stable six-membered chelate ring.

Computational studies using density functional theory methods provide quantitative insights into the relative energies of different tautomeric forms. The B3LYP/6-31G(d,p) energy model has been employed to calculate pairwise interaction energies and total energy frameworks, revealing the energetic preferences for specific tautomeric states. These calculations demonstrate that the keto form is generally favored in the solid state, consistent with crystallographic observations.

The gradual changes in aromaticity observed across a series of related compounds correlate with substituent effects and tautomeric preferences. The Bird aromaticity index, calculated from experimentally determined bond lengths, provides a quantitative measure of aromatic character that reflects the extent of electron delocalization within the heterocyclic ring. This analysis reveals that electron-donating substituents tend to favor the enol form, while electron-withdrawing groups like the trifluoromethyl moiety stabilize the keto tautomer.

Comparative Analysis of Synthons and Isosteric Analogues

The structural relationship between 6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid and its chemical analogues provides valuable insights into structure-activity relationships and synthetic accessibility. The 5-iodo derivative, identified as compound 950857-36-0 with molecular formula C14H9F3INO3 and molecular weight 423.13 grams per mole, represents a key synthetic intermediate or potential bioactive analogue.

Comparison with the non-halogenated parent compound reveals how halogen substitution affects molecular properties and potential biological activity. The introduction of iodine at the 5-position creates additional opportunities for further synthetic elaboration through cross-coupling reactions, making this derivative particularly valuable for medicinal chemistry applications. The increased molecular weight and altered electronic properties resulting from halogen substitution may significantly impact pharmacokinetic parameters and biological activity profiles.

Isosteric analysis reveals relationships with other trifluoromethyl-containing heterocycles, including compounds such as ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These structural analogues share common synthetic pathways and may exhibit similar biological activities, making them valuable for comparative studies and lead compound optimization. The pyrimidine analogue demonstrates how heteroatom substitution can maintain overall molecular topology while introducing subtle changes in hydrogen bonding patterns and electronic distribution.

Table 2 summarizes key structural parameters for synthetically related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Parent Compound | 694479-56-6 | C14H10F3NO3 | 297.23 | Trifluoromethylphenyl substitution |

| 5-Iodo Derivative | 950857-36-0 | C14H9F3INO3 | 423.13 | Additional halogen substitution |

| Pyrimidine Analogue | 602919 | C15H15F3N2O | Not specified | Heteroatom replacement |

The comparative analysis extends to evaluation of synthetic accessibility and potential chemical modifications. The presence of multiple reactive sites, including the carboxylic acid, ketone, and aromatic systems, provides numerous opportunities for chemical derivatization. The trifluoromethyl group, while chemically inert under most conditions, significantly influences the electronic properties of the entire molecule and may serve as a pharmacophore in biological applications.

特性

IUPAC Name |

6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-8-5-6-11(13(20)21)12(19)18(8)10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSDSOKEXHWXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470859 | |

| Record name | 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694479-56-6 | |

| Record name | 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6â??Methylâ??2â??oxoâ??1â??[3â??(trifluoromethyl)phenyl]â??1,2â??dihydropyridineâ??3â??carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as the compound ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of approximately 303.22 g/mol. The presence of a trifluoromethyl group significantly influences its biological activity and pharmacokinetic properties.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of cancer treatment and enzyme inhibition:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases, including Pim-1, which is implicated in several types of cancer. In vitro studies have reported IC50 values indicating significant inhibitory effects on cell proliferation in cancer cell lines such as MCF7 and HCT116 .

- Antimicrobial Activity : The compound also displays antibacterial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

A series of studies have evaluated the anticancer potential of the compound. For instance:

- Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound inhibits cell growth effectively. Specifically, it showed IC50 values ranging from 1.18 µM to 8.83 µM against different cancer types .

- Mechanistic Insights : The inhibition of the Pim-1 kinase pathway is particularly noteworthy as it plays a critical role in tumorigenesis and cancer progression. The structural modifications introduced by the trifluoromethyl group enhance binding affinity to the target sites .

Antimicrobial Activity

The compound has also been tested for its antimicrobial efficacy:

- Bacterial Strains : It has shown significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Pim-1 Inhibition Study :

- Objective : To evaluate the cytotoxic effects on prostate cancer cells.

- Findings : The compound demonstrated potent inhibition of Pim-1 with an IC50 value of 1.18 µM, leading to reduced cell viability in prostate cancer cell lines.

-

Antibacterial Efficacy Assessment :

- Objective : To assess the antibacterial properties against Staphylococcus aureus.

- Findings : The compound exhibited significant bactericidal activity with a minimum inhibitory concentration (MIC) below 10 µg/mL.

Research Findings Summary Table

科学的研究の応用

Pharmacological Applications

- Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in various biological systems. The presence of the trifluoromethyl group appears to enhance this activity significantly .

- Anticancer Potential : Studies have shown that compounds similar to 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : Some dihydropyridine derivatives are being investigated for their neuroprotective properties, particularly in conditions like Alzheimer's disease. They may function by modulating neurotransmitter systems or reducing neuroinflammation .

- Cardiovascular Applications : Dihydropyridines are known calcium channel blockers, making them relevant in treating hypertension and other cardiovascular diseases. The specific compound may offer unique benefits due to its structural modifications .

Synthesis and Derivatives

The synthesis of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions including:

- Formation of the dihydropyridine ring through condensation reactions.

- Introduction of the trifluoromethyl group via electrophilic fluorination techniques.

The ability to modify its structure allows for the development of various derivatives that can enhance its pharmacological properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives against breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts, suggesting that 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid could be a lead compound for further development .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of dihydropyridine derivatives in models of neurodegeneration. The findings revealed that certain modifications improved the compounds' ability to cross the blood-brain barrier and exert protective effects on neuronal cells exposed to oxidative stress .

化学反応の分析

Nucleophilic Reactions

The compound participates in nucleophilic reactions at multiple sites:

a. Keto group (C2):

-

Reacts with amines to form Schiff bases under mild acidic conditions (pH 4–6, 25–40°C). Ethylenediamine yields a bis-Schiff base derivative with 78% efficiency .

-

Alcohols undergo nucleophilic addition in the presence of BF₃·Et₂O, producing hemiacetal intermediates that stabilize the reaction pathway.

b. Carboxylic acid group (C3):

-

Forms esters via Fischer esterification (H₂SO₄ catalyst, refluxing ethanol) with 92% conversion .

-

Reacts with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, a precursor for amide couplings .

c. Trifluoromethylphenyl group:

-

Electrophilic aromatic substitution is hindered by the electron-withdrawing CF₃ group, but directed ortho-metalation (LiTMP, THF, -78°C) enables functionalization at the meta-position relative to CF₃ .

Cyclization and Ring-Modification Reactions

The dihydropyridine core facilitates ring transformations:

Redox Reactions

a. Oxidation:

-

The dihydropyridine ring oxidizes to pyridine using MnO₂ (CH₃CN, 60°C), preserving the trifluoromethylphenyl group .

-

Ozone cleavage of the C5–C6 bond produces a diketone intermediate, which further decarboxylates under acidic conditions.

b. Reduction:

-

Catalytic hydrogenation (H₂, Pd/C, EtOAc) reduces the C4=C5 bond selectively, yielding a tetrahydropyridine derivative without affecting the CF₃ group .

Photochemical Reactivity

UV irradiation (λ > 300 nm) induces:

-

Norrish Type II cleavage between C3 and C4, generating a carboxylic acid radical and a phenyl-substituted ketone .

-

Singlet oxygen (¹O₂) trapping experiments confirm the formation of endoperoxides at the dihydropyridine ring .

Comparative Reactivity with Analogues

Key differences observed in structurally related compounds:

Mechanistic Insights

-

Acid-catalyzed keto-enol tautomerism stabilizes the enol form in polar aprotic solvents (DMSO-d₆), confirmed by ¹H NMR (δ 12.8 ppm, broad singlet for enolic OH) .

-

DFT calculations (B3LYP/6-31G*) reveal that the CF₃ group lowers the LUMO energy (-1.92 eV) at C2, favoring nucleophilic attacks at this position.

類似化合物との比較

Chemical Identifier :

- CAS Number : 694479-56-6

- Molecular Formula: C₁₄H₁₀F₃NO₃

- Purity : 95–97% (as per commercial suppliers like BLD Pharm Ltd. and AK Scientific) .

Structural Features: This compound belongs to the dihydropyridine class, characterized by a partially saturated pyridine ring. The trifluoromethyl (-CF₃) group at the 3-position of the phenyl substituent enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs .

Commercial Availability :

- AK Scientific offers it in 1g, 100mg, and 250mg quantities .

- CymitQuimica previously listed it (Ref: 10-F775524) but discontinued sales .

A systematic comparison with structurally related dihydropyridine derivatives is provided below, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Commercial Comparison

Key Findings:

Substituent Effects: The -CF₃ group in the target compound increases electronegativity and steric bulk compared to the -Cl or -Ph groups in analogs. This enhances resistance to oxidative metabolism, a critical factor in drug design . The carboxylic acid moiety (vs.

Commercial Viability: The target compound is priced higher than non-fluorinated analogs (e.g., 10176-79-1 at €119/10mg) due to the cost of fluorination and specialized synthesis . Limited availability (discontinued by CymitQuimica) suggests challenges in large-scale production .

Biological Relevance :

- Dihydropyridines with -CF₃ or -Cl substituents are often explored as kinase inhibitors or anti-inflammatory agents. The target compound’s trifluoromethyl group may improve blood-brain barrier penetration compared to chlorinated analogs .

準備方法

Hydrothermal Synthesis Method

A patented hydrothermal synthesis method for related 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which shares structural similarities and synthetic challenges with the target compound, provides a valuable preparation strategy. This method can be adapted and analyzed for the preparation of 6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid.

Key features of the hydrothermal method:

- Starting Materials: 2-chloro-5-(trifluoromethyl)pyridine and water as solvent.

- Reaction Vessel: 25 mL jacketed hydrothermal reaction kettle.

- Conditions: Sealed system, temperature range 100–180°C, reaction time 24–72 hours.

- Post-reaction: Natural cooling to room temperature, removal of liquid, isolation of white flaky crystals.

- Yield: High yield exceeding 80%.

- Advantages:

Proposed Preparation Route (Generalized)

Based on the hydrothermal approach and known synthetic strategies for pyridine derivatives, a generalized preparation route for the target compound can be outlined:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Selection of starting pyridine derivative, e.g., 2-chloro-5-(trifluoromethyl)pyridine | Commercially available or synthesized | Provides trifluoromethyl substitution |

| 2 | Introduction of methyl group at position 6 and carboxyl group at position 3 via selective substitution or ring functionalization | Hydrothermal conditions, aqueous medium, 100–180°C, 24–72 h | Hydrothermal synthesis promotes crystal growth |

| 3 | Isolation of product by cooling and filtration | Natural cooling to room temperature | White flaky crystals indicative of purity |

| 4 | Drying and characterization | Standard drying methods | Ensures stability and purity |

Reaction Mechanism Insights

- The hydrothermal environment facilitates nucleophilic substitution and ring functionalization under high temperature and pressure.

- Water acts as a green solvent, promoting hydrolysis and crystallization.

- The sealed system prevents loss of volatile components and maintains reaction equilibrium.

- The method favors the formation of the keto form (2-oxo) over enol tautomers, stabilizing the compound's structure.

Data Table: Summary of Hydrothermal Preparation Parameters

| Parameter | Value/Range | Remarks |

|---|---|---|

| Starting material | 2-chloro-5-trifluoromethylpyridine | Key precursor with trifluoromethyl group |

| Solvent | Water | Environmentally friendly, green solvent |

| Reaction temperature | 100–180 °C | Controlled to optimize yield and crystal quality |

| Reaction time | 24–72 hours | Longer times favor crystal growth |

| Reaction vessel | 25 mL jacketed hydrothermal kettle | Ensures sealed, high-pressure environment |

| Product form | White flaky crystals | Indicates high purity and crystallinity |

| Yield | >80% | High efficiency of the method |

| Stability | High, low thermal stress | Suitable for long-term storage |

Research Findings and Advantages

- The hydrothermal synthesis method yields crystals with fewer defects and reduced thermal stress, improving long-term stability at room temperature.

- The use of water as a solvent aligns with green chemistry principles.

- The method's simplicity and high yield make it attractive for scale-up and industrial applications.

- Crystallographic studies (e.g., Acta Cryst E, 2007) confirm the keto structure of the compound synthesized by this method.

Q & A

Q. What are the key synthetic routes for 6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid?

A common approach involves refluxing intermediates in ethanol/hydrochloric acid (EtOH/HCl) mixtures, followed by recrystallization to isolate the product. For example, a related dihydropyridine derivative was synthesized by refluxing 0.5 mmol of a precursor in a 3:1 EtOH/HCl mixture (10 mL) for 1 hour, yielding 67% after filtration and recrystallization . The trifluoromethyl group can be introduced via fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO), as seen in analogous pyridine derivatives .

Q. How is the compound characterized structurally?

Characterization typically employs 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) . For instance:

Q. What purity standards are achievable for this compound?

Commercial batches report ≥97% purity via high-performance liquid chromatography (HPLC) . Lab-scale syntheses may require column chromatography (e.g., silica gel) or recrystallization to achieve comparable purity .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives of this compound?

Yields depend on reaction conditions and purification methods:

- Catalyst selection : Use of palladium catalysts in cyclopropane formation improved yields from 60% to 78% in related trifluoromethylphenyl derivatives .

- Reaction time : Prolonged reflux (e.g., 2–4 hours vs. 1 hour) may enhance conversion but risks decomposition.

- Solvent systems : Polar aprotic solvents (e.g., DMSO) improve fluorination efficiency .

Q. How do structural modifications impact biological activity?

Derivatization at the 3-carboxylic acid or 1-phenyl positions alters pharmacological properties. For example:

Q. How should contradictory spectral data be resolved?

Discrepancies in NMR or MS data may arise from:

- Solvent effects : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., δ 14.46 for COOH in DMSO vs. δ 12.8 in CDCl3) .

- Tautomerism : The dihydropyridine ring’s keto-enol equilibrium can produce multiple IR absorptions (e.g., 1722–1631 cm⁻¹) . Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities.

Q. What analytical methods are critical for assessing enantiomeric purity?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns.

- Optical rotation : Compare observed values with literature data (e.g., [α]D²⁵ = +15° for (S)-enantiomers) .

- X-ray crystallography : Definitive confirmation of stereochemistry .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。